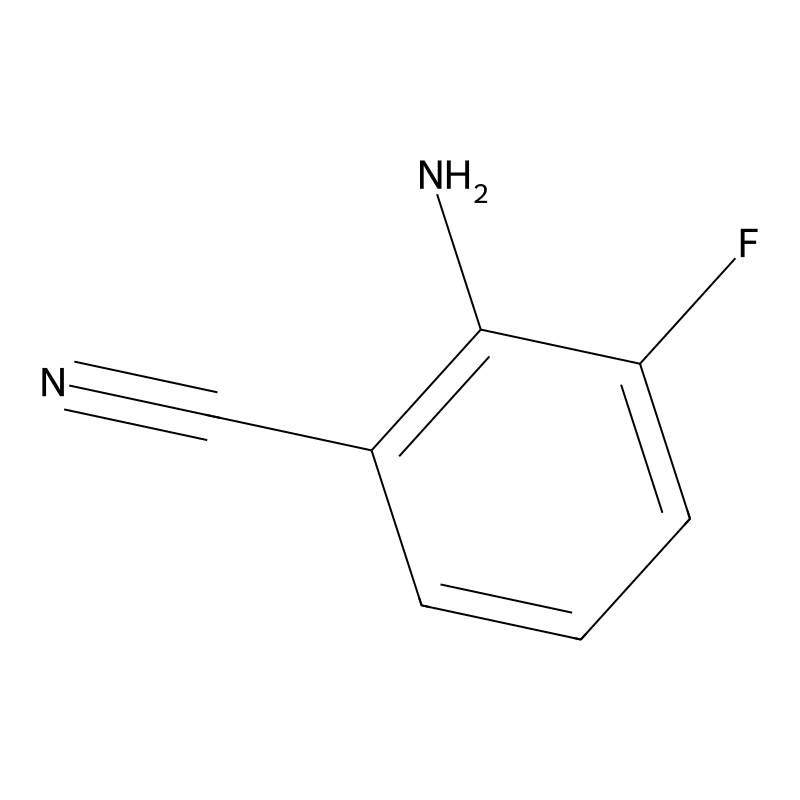

2-Amino-3-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-3-fluorobenzonitrile (CAS 115661-37-5) is a highly specialized, bi-functional ortho-aminonitrile building block characterized by a fluorine atom at the 3-position. In industrial and laboratory procurement, it is primarily sourced as a critical precursor for the synthesis of fluorinated heterocycles, including quinazolines, triazoles, and advanced covalent organic frameworks . The specific placement of the highly electronegative fluorine atom adjacent to the amino group imparts distinct electronic properties, modulating the nucleophilicity of the amine and directing regioselective cyclizations. Unlike generic aniline derivatives, this compound is selected when downstream applications—ranging from nanomolar-affinity pharmaceutical active ingredients to high-performance lithium-ion battery cathodes—strictly require the precise steric and electronic footprint of the 3-fluoro-2-amino motif [1].

Procurement Fit

Substituting 2-amino-3-fluorobenzonitrile with its unfluorinated baseline, 2-aminobenzonitrile, or alternative positional isomers (such as 4-fluoro or 5-fluoro analogs) fundamentally disrupts both process chemistry and final product efficacy. The absence of the 3-fluorine atom drastically alters the electronic landscape of the molecule, raising the amine pKa from a substantially lower baseline up to 0.77, which shifts the kinetics of acid-catalyzed cyclizations and nucleophilic attacks . Furthermore, in pharmaceutical applications like IDO1 inhibitor synthesis, the precise 3-fluoro substitution is non-negotiable; altering this position eliminates the specific halogen-bonding interactions and steric constraints required to achieve low nanomolar target binding, reducing potency by several orders of magnitude [1]. Consequently, procurement must strictly specify the 3-fluoro isomer to ensure reproducibility and functional viability in downstream applications.

Substitution Risk

Amine pKa Modulation via 3-Fluoro Substitution

The introduction of the strongly electronegative fluorine atom at the 3-position significantly alters the basicity of the adjacent amino group. 2-Amino-3-fluorobenzonitrile exhibits an amine pKa that is substantially lower than the unsubstituted baseline 2-aminobenzonitrile (pKa 0.77) . This electronic modulation is critical for controlling reaction kinetics during electrophilic aromatic substitutions and cyclizations.

| Evidence Dimension | Amine pKa |

| Target Compound Data | Significantly <0.77 (due to ortho-fluoro electron withdrawal) |

| Comparator Or Baseline | pKa 0.77 (2-aminobenzonitrile) |

| Quantified Difference | Substantial pKa reduction |

| Conditions | Standard aqueous conditions at 25°C |

Predictable pKa modulation allows chemists to fine-tune reaction conditions for complex heterocycle syntheses, preventing unwanted side reactions during scale-up.

High-Yield Cyclization to 8-Fluoroquinazolin-4(1H)-ones

Despite the electron-withdrawing nature and steric bulk of the 3-fluoro group, 2-amino-3-fluorobenzonitrile maintains high-yield processability in heterocycle formation. Under strong acid catalysis using formic acid and sulfuric acid, it cyclizes to 8-fluoroquinazolin-4(1H)-one with an 88% yield . This demonstrates that the specific substitution pattern does not hinder the adjacent amino group during pyrimidine ring formation, matching or exceeding the typical ~82% yields observed for unfluorinated quinazolinone syntheses under similar conditions .

| Evidence Dimension | Cyclization Yield |

| Target Compound Data | 88% yield of 8-fluoroquinazolin-4(1H)-one |

| Comparator Or Baseline | ~82% yield (unfluorinated quinazolin-4-one syntheses) |

| Quantified Difference | Comparable to slightly improved efficiency (+6%) |

| Conditions | Formic acid (88%) and H2SO4, reflux (105–115°C) for 1 hour |

High cyclization yields ensure cost-effective scale-up and minimal waste when procuring this intermediate for API manufacturing.

Nanomolar Affinity Enhancement in Triazole Scaffolds

When utilized as a precursor for 2-fluoro-6-(1H-1,2,4-triazol-3-yl)aniline derivatives in pharmaceutical development, the 3-fluoro substitution pattern is essential for biological activity. Compared to unsubstituted 3-phenyl-1,2,4-triazole scaffolds, incorporating the specific 2-amino and ortho-fluoro motif improves indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity by over four orders of magnitude, shifting potency from the millimolar to the low nanomolar range [1].

| Evidence Dimension | IDO1 Inhibitory Activity |

| Target Compound Data | Low nanomolar range (incorporating the 2-amino-fluoro motif) |

| Comparator Or Baseline | Millimolar range (unsubstituted 3-phenyl-1,2,4-triazoles) |

| Quantified Difference | >4 orders of magnitude improvement in potency |

| Conditions | in vitro IDO1 inhibition assays |

Procuring the exact 3-fluoro isomer is non-negotiable for achieving the required ligand efficiency and target engagement in this class of immunotherapeutics.

Optimal Precursor for High-Performance Fluorinated CQNs

2-Amino-3-fluorobenzonitrile serves as an optimal precursor for synthesizing fluorinated tricycloquinazolines via ionothermal trimerization, achieving a 73% yield at 200°C [1]. In the development of fluorinated covalent quinazoline networks (F-CQNs) for battery cathodes, controlled fluorination based on this motif maintains a critical performance balance. Over-fluorinated analogs derived from 2-amino-3,5,6-trifluoroterephthalonitrile result in a lower nitrogen content (21.32 wt%) and inferior rate capacities, proving that the specific mono-fluoro ratio of the target compound is superior for preserving extended π-conjugated architecture [1].

| Evidence Dimension | Material Performance & Nitrogen Content |

| Target Compound Data | Optimal rate capacity; high nitrogen retention |

| Comparator Or Baseline | Inferior rate capacity; 21.32 wt% N (over-fluorinated 2-amino-3,5,6-trifluoroterephthalonitrile) |

| Quantified Difference | Preservation of π-conjugation and higher relative nitrogen content |

| Conditions | Ionothermal synthesis at 200°C with equimolar ZnCl2 |

For materials science procurement, this specific fluorination level ensures the structural integrity and electrochemical performance required for advanced battery cathodes.

Synthesis of 8-Fluoroquinazolin-4(1H)-ones and Related APIs

Where this compound is the right choice for manufacturing fluorinated heterocyclic active pharmaceutical ingredients. Its predictable pKa and high cyclization efficiency (88% yield) make it an ideal, scalable precursor for introducing the 8-fluoro substituent into quinazoline cores without sacrificing process yield .

Development of Low-Nanomolar IDO1 Inhibitors

Essential for immunooncology research and drug development workflows requiring the synthesis of 2-fluoro-6-(1H-1,2,4-triazol-3-yl)aniline derivatives. The specific 3-fluoro motif is mandatory to achieve the halogen-bonding interactions that drive target affinity from the millimolar to the nanomolar range [1].

Ionothermal Synthesis of Covalent Quinazoline Networks (CQNs)

The preferred monomer for materials science applications focusing on advanced lithium-ion battery cathodes. It provides the optimal balance of fluorine doping and nitrogen content, avoiding the performance degradation and reduced rate capacities associated with over-fluorinated precursors [2].

Application Fit Matrix

References

XLogP3

GHS Hazard Statements

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Wikipedia

Explore Compound Types